4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide
Overview
Description
4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C8H5F3N2O2S . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide consists of a benzene ring substituted with a cyano group, a trifluoromethyl group, and a sulfonamide group .Physical And Chemical Properties Analysis
4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide is a solid at room temperature . It has a predicted boiling point of approximately 391.5°C at 760 mmHg and a predicted density of approximately 1.6 g/cm3 . The refractive index is predicted to be 1.54 .Scientific Research Applications
-
Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes
- Application : This research discusses the significant contributions made in the area of functionalization of unsaturated bonds with simultaneous addition of trifluoromethyl group along with other substituents .
- Methods : The reactions reviewed in this work include chloro-, bromo-, iodo-, fluoro- and cyano-trifluoromethylation of alkenes and alkynes .
- Results : The incorporation of fluorine atoms or fluorinated groups into appropriate positions in pharmaceuticals has been established as a challenging strategy in medicinal chemistry .
-
Design and Synthesis of Emitters Exhibiting Efficient Thermally Activated Delayed Fluorescence
- Application : 1,4-Bis(trifluoromethyl)benzene was used as a new acceptor for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures as emitters exhibiting thermally activated delayed fluorescence (TADF) .
- Methods : The molecules exhibited large dihedral angles between the donor and acceptor moieties which are close to 80° as was shown by single crystal X-ray analysis and theoretical calculations .
- Results : A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter .
-
Synthesis of Trifluoromethylpyridines
- Application : Trifluoromethylpyridines are synthesized as a key structural motif in active agrochemical and pharmaceutical ingredients .
- Methods : The specific methods of synthesis are not provided in the source .
- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
-
Reaction with Paraformaldehyde
- Application : Trifluoromethanesulfonamide can undergo reaction with paraformaldehyde .
- Methods : The reaction can occur either in sulfuric acid to give the corresponding open chain and cyclic condensation products or in ethyl acetate to give the corresponding oxy-methylated products .
- Results : The outcomes or results of this application are not specified in the source .
properties
IUPAC Name |
4-cyano-2-(trifluoromethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O2S/c9-8(10,11)6-3-5(4-12)1-2-7(6)16(13,14)15/h1-3H,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXBOLPJMMDEQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-2-(trifluoromethyl)benzene-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.